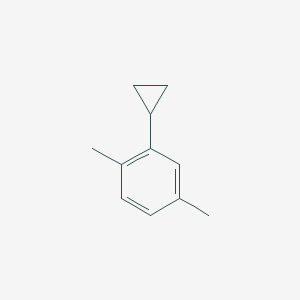

2-Cyclopropyl-1,4-dimethylbenzene

Description

2-Cyclopropyl-1,4-dimethylbenzene (CAS: 64545-67-1) is an aromatic hydrocarbon featuring a cyclopropyl substituent at the 2-position and methyl groups at the 1- and 4-positions of the benzene ring. Its molecular formula is C₁₁H₁₄, with a molar mass of 146.23 g/mol . The cyclopropyl group introduces steric strain and unique electronic effects due to its non-planar, three-membered ring structure, distinguishing it from simpler alkyl-substituted benzenes.

Properties

Molecular Formula |

C11H14 |

|---|---|

Molecular Weight |

146.23 g/mol |

IUPAC Name |

2-cyclopropyl-1,4-dimethylbenzene |

InChI |

InChI=1S/C11H14/c1-8-3-4-9(2)11(7-8)10-5-6-10/h3-4,7,10H,5-6H2,1-2H3 |

InChI Key |

KPVOSIBYSYNJDY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1,4-dimethylbenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where cyclopropylmethyl chloride reacts with 1,4-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of 2-Cyclopropyl-1,4-dimethylbenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-1,4-dimethylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield cyclopropyl-substituted alkanes.

Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can introduce nitro or sulfonic acid groups into the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, elevated pressure.

Substitution: Nitric acid, sulfuric acid, controlled temperature.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Cyclopropyl-substituted alkanes.

Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

2-Cyclopropyl-1,4-dimethylbenzene has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1,4-dimethylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The presence of the cyclopropyl group can influence the reactivity and selectivity of the compound in various reactions. For example, in electrophilic aromatic substitution reactions, the cyclopropyl group can stabilize the intermediate carbocation, facilitating the reaction .

Comparison with Similar Compounds

Key Observations :

- Unlike the benzyl-substituted analog, the cyclopropyl group lacks π-conjugation, altering electronic interactions with the aromatic ring .

Spectroscopic Comparison

Infrared (IR) Spectroscopy

- 2-Cyclopropyl-1,4-dimethylbenzene : Expected aromatic C-H stretches near 3025–3100 cm⁻¹ and C-C ring vibrations near 1600 cm⁻¹ , similar to other substituted benzenes. Cyclopropyl C-H bends may appear as unique peaks in the 1000–1300 cm⁻¹ range (inferred).

- 2-Benzyl-1,4-dimethylbenzene : Exhibits aromatic C-H stretches at 3025 cm⁻¹ and C-C stretching at 1603 cm⁻¹ , with additional saturated C-H stretches at 2923 cm⁻¹ from the benzyl group .

Ultraviolet (UV) Spectroscopy

- 2-Benzyl-1,4-dimethylbenzene: Shows λmax at 277.80 nm in methanol due to extended conjugation with the benzyl group .

- 2-Cyclopropyl-1,4-dimethylbenzene : Likely exhibits a shorter λmax (e.g., ~260–270 nm) due to reduced conjugation compared to the benzyl analog.

Reactivity and Stability

- Electrophilic Substitution: The cyclopropyl group may act as a weak electron donor via hyperconjugation, directing electrophiles to the meta position relative to itself. This contrasts with methyl groups in xylenes, which are stronger electron donors and direct ortho/para . The methoxy group in 1-isopropyl-2-methoxy-4-methylbenzene strongly directs ortho/para due to its electron-donating resonance effects .

- Thermal Stability :

- The strained cyclopropyl ring in the target compound may render it more reactive under thermal or acidic conditions compared to xylenes or benzyl-substituted analogs.

Biological Activity

2-Cyclopropyl-1,4-dimethylbenzene, also known as a substituted aromatic hydrocarbon, has garnered attention in the scientific community for its potential biological activities. This article synthesizes current knowledge regarding its biological effects, mechanisms of action, and relevant research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C11H14 |

| Molecular Weight | 146.23 g/mol |

| IUPAC Name | 2-cyclopropyl-1,4-dimethylbenzene |

| InChI | InChI=1S/C11H14/c1-8-3-4-9(2)11(7-8)10-5-6-10/h3-4,7,10H,5-6H2,1-2H3 |

| InChI Key | KPVOSIBYSYNJDY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)C)C2CC2 |

The biological activity of 2-Cyclopropyl-1,4-dimethylbenzene is primarily attributed to its interaction with various biological macromolecules. The compound's cyclopropyl group can influence its reactivity and selectivity in biochemical pathways. Notably, it may engage in electrophilic aromatic substitution reactions with nucleophiles present in biological systems, potentially leading to modifications of proteins or nucleic acids.

Cytotoxic Effects

The cytotoxicity of related compounds has been documented in several studies. For example, certain cyclopropyl-containing compounds have demonstrated cytotoxic effects against cancer cell lines. This raises the possibility that 2-Cyclopropyl-1,4-dimethylbenzene could exhibit similar properties, although specific data on its cytotoxicity remains sparse.

Study 1: Antiviral Properties

A study investigating the antiviral properties of cyclopropane derivatives highlighted their potential as therapeutic agents against viral infections. While direct evidence for 2-Cyclopropyl-1,4-dimethylbenzene was not provided, the findings suggest that further exploration into its antiviral capabilities could be beneficial .

Study 2: Synthesis and Biological Evaluation

Research focusing on the synthesis of cyclopropyl-substituted aromatic compounds has revealed that these structures can serve as precursors for biologically active molecules. The synthesis of derivatives has shown promising biological activities which could provide insights into the potential uses of 2-Cyclopropyl-1,4-dimethylbenzene in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.